molecular formula C34H52O6Si B12410094 27-O-(tert-Butyldimethylsilyl)withaferin A

27-O-(tert-Butyldimethylsilyl)withaferin A

Cat. No.: B12410094
M. Wt: 584.9 g/mol
InChI Key: XCXYVTYOGSYQQL-ZKIGBFCOSA-N
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Description

27-O-(tert-Butyldimethylsilyl)withaferin A is a natural withanolide, a type of steroidal lactone, derived from the plant Withania somnifera, commonly known as Ashwagandha. This compound is known for its potent biological activities, particularly its ability to induce apoptosis (programmed cell death) in cancer cells. It has shown antiproliferative effects against various human cancer cell lines, including HeLa, A-549, and MCF-7, as well as normal Vero cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 27-O-(tert-Butyldimethylsilyl)withaferin A involves the protection of the hydroxyl group at the 27th position of withaferin A with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of withaferin A from Withania somnifera, followed by its chemical modification to introduce the TBDMS group. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal backbone, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound, converting them to hydroxyl groups.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

27-O-(tert-Butyldimethylsilyl)withaferin A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 27-O-(tert-Butyldimethylsilyl)withaferin A involves the induction of apoptosis in cancer cells. This is achieved through the inhibition of caspase-3 activity, a key enzyme involved in the apoptotic pathway. The compound also disrupts the cytoskeleton of cancer cells, leading to cell death. Additionally, it modulates various signaling pathways, including the NF-κB pathway, which plays a crucial role in cell survival and proliferation .

Comparison with Similar Compounds

    Withaferin A: The parent compound from which 27-O-(tert-Butyldimethylsilyl)withaferin A is derived. It also exhibits potent anticancer properties.

    Withanone: Another withanolide with similar biological activities, including anticancer and anti-inflammatory effects.

    Withanolide D: Known for its neuroprotective and anticancer properties.

Uniqueness: this compound is unique due to the presence of the TBDMS group, which enhances its stability and bioavailability. This modification also allows for selective targeting of specific biological pathways, making it a valuable compound for scientific research and therapeutic applications .

Properties

Molecular Formula

C34H52O6Si

Molecular Weight

584.9 g/mol

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

InChI

InChI=1S/C34H52O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,28-29,36H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,28-,29+,32+,33-,34+/m0/s1

InChI Key

XCXYVTYOGSYQQL-ZKIGBFCOSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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